Pentane-d12
Overview
Description
Pentane-d12: is a deuterated form of pentane, where all hydrogen atoms are replaced with deuterium. Its chemical formula is C5D12 and it has a molecular weight of 84.22 g/mol . This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentane-d12 is synthesized through the deuteration of pentane. This process involves the exchange of hydrogen atoms in pentane with deuterium atoms. The reaction typically occurs in the presence of a deuterium source, such as deuterium gas (D2) or deuterated reagents, under specific conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Pentane-d12, like other alkanes, primarily undergoes free radical halogenation reactions. For example, it can undergo chlorination to form various chlorinated derivatives .
Common Reagents and Conditions:
Chlorination: Chlorine gas (Cl2) in the presence of ultraviolet light or heat.
Bromination: Bromine gas (Br2) under similar conditions.
Major Products:
Chlorinated this compound: Various isomers of chlorothis compound.
Brominated this compound: Various isomers of bromothis compound.
Scientific Research Applications
Pentane-d12 is extensively used in scientific research, particularly in NMR spectroscopy. Its deuterated nature makes it an ideal solvent for NMR studies as it does not interfere with the sample’s hydrogen signals . This property is crucial for obtaining clear and accurate NMR spectra, which are essential for structural elucidation of organic compounds.
In addition to its use in NMR spectroscopy, this compound is also employed in studies involving isotopic labeling. Deuterated compounds like this compound are used to trace reaction pathways and mechanisms in various chemical and biological processes .
Mechanism of Action
The primary mechanism by which pentane-d12 exerts its effects is through its role as a solvent in NMR spectroscopy. By providing a deuterated environment, it minimizes background signals from hydrogen atoms, allowing for clearer observation of the sample’s hydrogen signals . This enhances the accuracy and resolution of NMR spectra, facilitating detailed analysis of molecular structures.
Comparison with Similar Compounds
- Hexane-d14 (C6D14)
- Cyclohexane-d12 (C6D12)
- Toluene-d8 (C7D8)
- Methane-d4 (CD4)
Comparison: Pentane-d12 is unique among deuterated alkanes due to its specific molecular structure and properties. Compared to hexane-d14 and cyclohexane-d12, this compound has a lower molecular weight and boiling point, making it suitable for different applications in NMR spectroscopy . Its linear structure also distinguishes it from cyclohexane-d12, which has a cyclic structure .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQJSOFQDEBGM-HYVJACIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174199 | |
Record name | Pentane-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031-90-5 | |
Record name | Pentane-d12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2031-90-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.